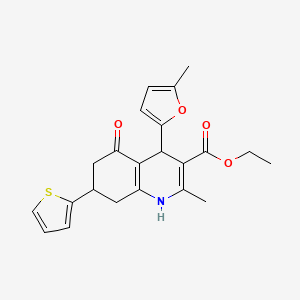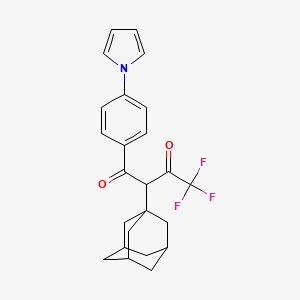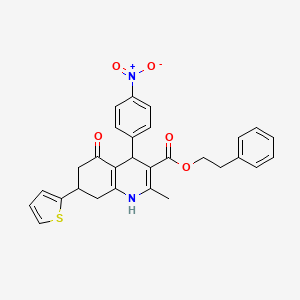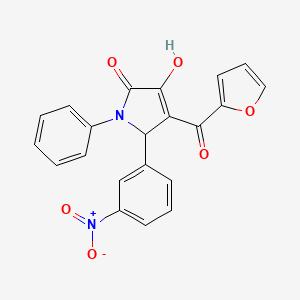![molecular formula C25H20ClN3O5 B11079124 (5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11079124.png)
(5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes various functional groups such as chloro, ethoxy, nitrobenzyl, and imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the chloro and ethoxy groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the nitrobenzyl group: This step often involves the use of nitrobenzyl halides and a suitable base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazole rings.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro and ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The major product of nitro group reduction is the corresponding amine.
Substitution: Substituted derivatives with various functional groups replacing the chloro and ethoxy groups.
Scientific Research Applications
5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The overall effect is a combination of these interactions, leading to the observed biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- (E)-benzyl({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amine
- ETHYL 5-((3-NITROBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
Uniqueness
5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of chloro, ethoxy, nitrobenzyl, and imidazole groups in a single molecule provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C25H20ClN3O5 |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
(4E)-4-[[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C25H20ClN3O5/c1-2-33-22-14-17(13-21-25(30)28-24(27-21)18-8-4-3-5-9-18)12-20(26)23(22)34-15-16-7-6-10-19(11-16)29(31)32/h3-14H,2,15H2,1H3,(H,27,28,30)/b21-13+ |
InChI Key |
VSTSDHZODUNYBK-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079051.png)
![4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B11079062.png)
![(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079068.png)
![N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11079074.png)

![4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B11079087.png)
![1-{N'-[(E)-(6-Bromo-2H-13-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-YL)propyl]formamide](/img/structure/B11079095.png)
![(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11079102.png)
![(2E)-N-(3-bromo-4-propoxyphenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11079103.png)
![7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11079116.png)
![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11079118.png)
